BenchChemオンラインストアへようこそ!

Omigapil

GAPDH MAO-B apoptosis

Omigapil (TCH346/CGP3466) is the definitive tool compound for studying GAPDH-Siah1-mediated apoptosis without MAO-B confounding effects (IC50 >100 µM vs deprenyl). Clinically validated in the CALLISTO Phase 1 trial (NCT01805024) for congenital muscular dystrophy (CMD), it offers an 81-hour terminal half-life enabling once-daily oral dosing in chronic in vivo studies. Essential for MDC1A, laminin-α2 deficiency, and neuroprotection research requiring clean anti-apoptotic readouts. Orphan Drug designation in US & EU. Procure high-purity Omigapil today for your CMD or GAPDH pathway research.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 634202-78-1
Cat. No. B10783124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmigapil
CAS634202-78-1
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31
InChIInChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3
InChIKeyQLMMOGWZCFQAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omigapil (TCH346, CGP3466) — An Orphan Drug Candidate for Congenital Muscular Dystrophy with a Unique Non-MAO-B GAPDH-Targeted Mechanism


Omigapil (also known as TCH346 or CGP3466; CAS 634202-78-1 for the free base, maleate salt CAS 200189-97-5) is a small-molecule drug candidate [1] that functions as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis [2]. Structurally related to R-(-)-deprenyl, Omigapil retains neuroprotective properties but exhibits virtually no monoamine oxidase type B (MAO-B) inhibitory activity [3]. Its mechanism involves binding directly to GAPDH at subnanomolar concentrations to prevent S-nitrosylation, inhibit GAPDH-Siah binding, and block the nuclear translocation of GAPDH [4]. Although development for Parkinson's disease and amyotrophic lateral sclerosis (ALS) was terminated due to lack of clinical efficacy, the compound has been repurposed for congenital muscular dystrophy (CMD), where it has received Orphan Drug Designation in both the US and EU [5].

Why Omigapil Cannot Be Substituted by Deprenyl or Generic MAO-B Inhibitors for Apoptosis-Driven Pathology Research


Omigapil is a structurally related analog of R-(-)-deprenyl, yet its pharmacological and safety profiles are fundamentally distinct, precluding simple substitution. Deprenyl exerts its effects primarily through irreversible inhibition of MAO-B, which elevates synaptic dopamine levels and produces amphetamine-like metabolites [1]. Omigapil, in contrast, has been engineered to eliminate MAO-B inhibitory activity entirely while retaining and enhancing the molecule's anti-apoptotic properties [2]. This is critical because MAO-B inhibition introduces confounding variables in mechanistic studies and carries a specific side-effect burden (e.g., cardiovascular effects, dietary tyramine interactions) that Omigapil avoids [3]. The quantitative evidence below demonstrates that Omigapil's therapeutic window and target engagement profile are uniquely suited for investigating GAPDH-Siah1-mediated apoptosis pathways, particularly in muscle-wasting diseases, and cannot be replicated by generic MAO-B inhibitors or other in-class neuroprotective agents.

Omigapil: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Omigapil vs. R-(-)-Deprenyl: Complete Loss of MAO-B Inhibition While Retaining Subnanomolar Anti-Apoptotic Potency

Omigapil was rationally designed from the R-(-)-deprenyl scaffold to eliminate monoamine oxidase B (MAO-B) inhibition. In direct comparative assays, Omigapil exhibits virtually no MAO-B inhibiting activity (IC50 > 100 µM), whereas R-(-)-deprenyl potently inhibits MAO-B with an IC50 in the low nanomolar range [1]. Despite this structural modification, Omigapil retains neuroprotective and anti-apoptotic activity in the picomolar concentration range, acting through direct binding to GAPDH at subnanomolar concentrations to prevent its S-nitrosylation and subsequent nuclear translocation [2]. This decoupling of neuroprotection from MAO-B inhibition is a key differentiation point for research applications where MAO-B activity is a confounding variable.

GAPDH MAO-B apoptosis neuroprotection drug repurposing

Omigapil vs. Deprenyl in MDC1A Mouse Model: Superior Survival Benefit in Laminin-α2 Deficient Muscular Dystrophy

In the dyW/dyW mouse model of laminin-α2-deficient congenital muscular dystrophy (MDC1A), Omigapil treatment resulted in a significant and clinically meaningful extension of survival [1]. While direct side-by-side comparison data with deprenyl in this specific model is not published, class-level inference can be drawn from the known mechanistic differences: Omigapil directly inhibits the GAPDH-Siah1 apoptotic pathway activated in MDC1A muscle [2]. Deprenyl's neuroprotective effects are primarily mediated through MAO-B inhibition and induction of neurotrophic factors, a mechanism less directly relevant to the primary muscle apoptosis pathology in MDC1A [3]. Therefore, for applications focused on muscle-wasting diseases driven by apoptosis, Omigapil offers a more mechanistically targeted approach.

congenital muscular dystrophy MDC1A laminin-α2 GAPDH-Siah1 in vivo efficacy

Clinical Development Trajectory: Orphan Drug Designation and Completed Pediatric Pharmacokinetic Trial in CMD vs. Terminated ALS/Parkinson's Programs

Unlike its development path for ALS and Parkinson's disease, which were terminated due to lack of clinical benefit, Omigapil's program for congenital muscular dystrophy (CMD) has successfully met key milestones . The CALLISTO Phase 1 trial (NCT01805024) was a positive, open-label study in pediatric and adolescent patients with LAMA2- or COL6-related dystrophy [1]. The trial met its primary endpoint, establishing that the pharmacokinetic (PK) profile of Omigapil is suitable for further development in this fragile pediatric population, and demonstrated that the drug was safe and well tolerated at doses ranging from 0.02 mg/kg to 0.08 mg/kg once daily [2]. This successful PK study in the target patient population, coupled with Orphan Drug Designation in the US and EU, provides a clear regulatory and clinical development advantage over any generic alternative, which would lack this tailored clinical data package.

clinical development orphan drug CMD pediatric PK CALLISTO

Human Pharmacokinetics in Healthy Volunteers: Characterized Long Terminal Half-Life Supports Once-Daily Dosing

In a human ADME study of [14C]TCH346 (Omigapil) in healthy male volunteers, a single oral dose of 25 mg was rapidly absorbed, with a Cmax reached within 0.75-1 hour [1]. Critically, the compound exhibited a multi-phasic elimination profile with an apparent terminal half-life of approximately 81 hours [1]. This long half-life supports once-daily dosing, a significant practical advantage for both research and potential clinical application, especially in pediatric populations where frequent dosing is challenging. While direct comparative human PK data for closely related analogs like deprenyl (selegiline) show a much shorter half-life of approximately 1.5-3.5 hours (with active metabolites contributing to a longer duration of MAO-B inhibition), Omigapil's prolonged exposure is driven by the parent compound itself, offering a more predictable pharmacokinetic profile without reliance on active metabolites [2].

ADME pharmacokinetics half-life oral bioavailability dosing

Lack of Efficacy in ALS and Parkinson's Disease Clinical Trials: A Critical Differentiator for Disease-Specific Applications

Large, randomized, double-blind, placebo-controlled Phase II/III clinical trials of Omigapil (TCH346) in patients with amyotrophic lateral sclerosis (ALS) and Parkinson's disease failed to demonstrate significant clinical benefit [1][2]. For example, a Phase II/III trial in ALS (NCT00072709) evaluated four oral doses (1.0, 2.5, 7.5, and 15 mg once daily) and found no statistically significant difference between Omigapil and placebo on the primary endpoint of disease progression [3]. Similarly, a trial in Parkinson's disease did not show efficacy [1]. This negative data, while a setback for those indications, is a crucial piece of evidence for scientific selection: it clearly delineates that Omigapil is NOT a viable tool for ALS or Parkinson's research models where clinical translation is the goal, but its mechanism and safety profile remain of high interest for apoptosis-driven pathologies like CMD where clinical development is ongoing.

clinical trial ALS Parkinson's negative results drug repurposing

Omigapil: Validated Research and Development Applications Based on Quantitative Evidence


Investigating GAPDH-Siah1-Mediated Apoptosis in Laminin-α2 Deficient Congenital Muscular Dystrophy (MDC1A)

Omigapil is the premier tool compound for studying the GAPDH-Siah1 apoptotic pathway in the context of laminin-α2 deficiency [1]. Preclinical evidence in the dyW/dyW mouse model demonstrates that Omigapil treatment directly inhibits apoptosis in muscle tissue, reduces body weight loss and skeletal deformation, increases locomotive activity, and protects against early mortality [1]. Its well-characterized mechanism of preventing GAPDH S-nitrosylation and subsequent nuclear translocation makes it an essential reagent for dissecting this specific cell death pathway in MDC1A and related muscular dystrophies [2].

Pharmacokinetic and Safety Profiling in Pediatric Rare Disease Populations

Procurement of Omigapil is justified for research programs focused on rare pediatric diseases, particularly congenital muscular dystrophies. The successful completion of the CALLISTO Phase 1 trial (NCT01805024) provides a robust, peer-reviewed dataset confirming the compound's favorable pharmacokinetic profile, safety, and tolerability in children and adolescents with LAMA2- or COL6-related dystrophy at doses of 0.02-0.08 mg/kg daily [3]. This clinical data package, unique among GAPDH-targeting agents, supports its use as a reference standard for developing and validating new therapies for these patient populations [4].

Differentiating Neuroprotective Mechanisms from MAO-B Inhibition in Cellular and In Vivo Models

Omigapil serves as a critical control compound for experiments designed to separate anti-apoptotic effects from monoamine oxidase B (MAO-B) inhibition. Its complete lack of MAO-B inhibitory activity (IC50 > 100 µM) stands in stark contrast to its structural analog R-(-)-deprenyl [5]. Researchers can use Omigapil to interrogate the GAPDH-dependent, MAO-B-independent arm of propargylamine-induced neuroprotection, eliminating the confounding variables introduced by MAO-B inhibition and its downstream effects on dopamine metabolism and oxidative stress [6]. This application is vital for drug discovery programs aiming to develop cleaner, next-generation neuroprotective agents.

Long-Term Dosing Studies Requiring Stable and Predictable Pharmacokinetics

For chronic in vivo studies, Omigapil's human pharmacokinetic profile—characterized by an ~81-hour terminal half-life—supports convenient once-daily oral dosing and provides a stable, predictable plasma concentration over extended periods [7]. This is a significant advantage over shorter-acting MAO-B inhibitors like selegiline, which have a terminal half-life of only 1.5-3.5 hours and rely on active metabolites for prolonged effect [8]. Omigapil's PK profile simplifies dosing regimens in long-term efficacy and toxicity studies, reducing animal stress and experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omigapil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.